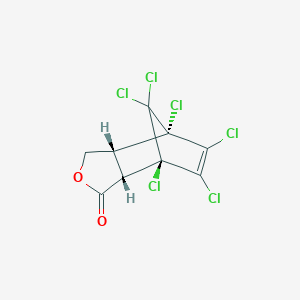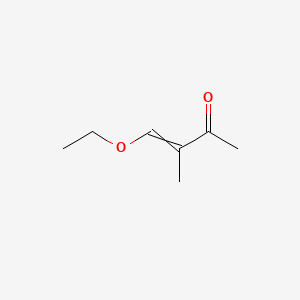![molecular formula C14H22N2O2 B13835333 N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine](/img/structure/B13835333.png)
N,N-diethyl-2-{4-[(1E)-N-hydroxyethanimidoyl]phenoxy}ethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
ACETOPHENONE,4’-(2-(DIETHYLAMINO)ETHOXY)-,OXIME is a chemical compound that belongs to the class of acetophenone derivatives Acetophenone itself is a simple ketone with a phenyl group attached to a carbonyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ACETOPHENONE,4’-(2-(DIETHYLAMINO)ETHOXY)-,OXIME typically involves multiple steps. One common method starts with the acetophenone as the base compound. The 4’-(2-(diethylamino)ethoxy) group can be introduced through an etherification reaction, where the hydroxyl group of acetophenone reacts with 2-(diethylamino)ethanol under acidic conditions to form the ether linkage. The oxime group is then introduced by reacting the resulting compound with hydroxylamine hydrochloride in the presence of a base such as sodium acetate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反应分析
Types of Reactions
ACETOPHENONE,4’-(2-(DIETHYLAMINO)ETHOXY)-,OXIME can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
ACETOPHENONE,4’-(2-(DIETHYLAMINO)ETHOXY)-,OXIME has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of ACETOPHENONE,4’-(2-(DIETHYLAMINO)ETHOXY)-,OXIME involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, influencing their activity. The diethylamino group may interact with cellular receptors or enzymes, modulating their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Acetophenone: The base compound with a simpler structure.
4’-Hydroxyacetophenone: Contains a hydroxyl group instead of the diethylaminoethoxy group.
2-Aminoacetophenone: Contains an amino group instead of the oxime group.
Uniqueness
ACETOPHENONE,4’-(2-(DIETHYLAMINO)ETHOXY)-,OXIME is unique due to the combination of the diethylaminoethoxy and oxime groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
属性
分子式 |
C14H22N2O2 |
|---|---|
分子量 |
250.34 g/mol |
IUPAC 名称 |
(NE)-N-[1-[4-[2-(diethylamino)ethoxy]phenyl]ethylidene]hydroxylamine |
InChI |
InChI=1S/C14H22N2O2/c1-4-16(5-2)10-11-18-14-8-6-13(7-9-14)12(3)15-17/h6-9,17H,4-5,10-11H2,1-3H3/b15-12+ |
InChI 键 |
AOQGEVJQKKBQQP-NTCAYCPXSA-N |
手性 SMILES |
CCN(CC)CCOC1=CC=C(C=C1)/C(=N/O)/C |
规范 SMILES |
CCN(CC)CCOC1=CC=C(C=C1)C(=NO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(5S,8R,9S,10S,13S,14S,17R)-17-acetyl-17-hydroxy-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B13835269.png)







![(R)-(-)-1-[(S)-2-(Diphenylphosphino)ferrocenyl]ethyldi(3,5-dimethylphenyl)phosphine](/img/structure/B13835309.png)


![2,3,6a,10a-tetrahydro-1H-pyrimido[1,2-a]quinoxaline](/img/structure/B13835332.png)
